Trifluoroacetylurea
CAS No.: 760-41-8
Cat. No.: VC7999205
Molecular Formula: C3H3F3N2O2
Molecular Weight: 156.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 760-41-8 |
|---|---|
| Molecular Formula | C3H3F3N2O2 |
| Molecular Weight | 156.06 g/mol |
| IUPAC Name | N-carbamoyl-2,2,2-trifluoroacetamide |
| Standard InChI | InChI=1S/C3H3F3N2O2/c4-3(5,6)1(9)8-2(7)10/h(H3,7,8,9,10) |
| Standard InChI Key | XQXVUQWCFHYDNA-UHFFFAOYSA-N |
| SMILES | C(=O)(C(F)(F)F)NC(=O)N |
| Canonical SMILES | C(=O)(C(F)(F)F)NC(=O)N |
Introduction
Chemical Identity and Structural Features
Trifluoroacetylurea belongs to the class of trifluoromethylated ureas, distinguished by the presence of a group bonded to an acetylurea moiety. The trifluoromethyl group enhances electrophilicity and metabolic stability, while the urea framework facilitates hydrogen bonding and molecular recognition. Structural comparisons with related compounds, such as trifluoroacetamide and trifluoroacetic acid, reveal distinct reactivity profiles due to the urea’s dual amide functionalities .
Molecular and Crystallographic Properties
Crystallographic data for Trifluoroacetylurea derivatives indicate planar configurations at the urea core, with intermolecular hydrogen bonds stabilizing the lattice. The trifluoromethyl group adopts a staggered conformation, minimizing steric hindrance. These structural attributes contribute to the compound’s solubility in polar aprotic solvents like tetrahydrofuran (THF) and dichloromethane .
Synthetic Methodologies
Patent-Based Synthesis of Bromosubstituted Derivatives
A landmark patent (RU2070039C1) details the synthesis of bromosubstituted -benzhydryl--(trifluoroacetyl)-ureas, leveraging trifluoroacetic anhydride as a key reagent . The reaction avoids corrosive byproducts like hydrogen chloride, instead generating trifluoroacetic acid, which is removed via azeotropic distillation. Key steps include:
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Reaction Conditions:
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Industrial Advantages:
| Derivative | Empirical Formula | Melting Point (°C) | Seizure Inhibition (%) |
|---|---|---|---|
| Ortho-bromo isomer | 111–112 | 68 | |
| Meta-bromo isomer | 120–121 | 72 | |
| Para-bromo isomer | 117–118 | 65 |
Mechanistically, the trifluoroacetyl group enhances blood-brain barrier penetration, while the urea moiety modulates GABAergic neurotransmission .
Enzyme Inhibition and Selectivity
Comparative studies with non-fluorinated ureas demonstrate that Trifluoroacetylurea derivatives exhibit 3–5× higher affinity for neuronal ion channels. For instance, inhibition of -ATPase occurs at IC values of 12–18 μM, versus 50–60 μM for non-fluorinated analogs .
Industrial and Research Applications
Pharmaceutical Intermediate
Trifluoroacetylurea serves as a precursor in anticonvulsant drug candidates. Its trifluoromethyl group improves pharmacokinetic profiles by resisting cytochrome P450-mediated oxidation .
Fluorinated Polymer Synthesis
In materials science, Trifluoroacetylurea derivatives act as crosslinkers in fluorinated polyurethanes, enhancing thermal stability (decomposition temperatures >250°C) .
Comparative Analysis with Related Compounds
| Compound | Key Features | Biological Activity | Industrial Use |
|---|---|---|---|
| Trifluoroacetamide | Lacks urea moiety; lower polarity | Limited enzyme inhibition | Solvent stabilizer |
| Trifluoroacetic acid | Strong acid; corrosive | Metabolic intermediate | Etching agent |
| Trifluoroacetylurea | Dual H-bond donors; metabolic stability | Anticonvulsant; enzyme inhibitor | Pharmaceuticals; polymers |
The urea group in Trifluoroacetylurea enables superior molecular recognition compared to analogs, making it indispensable in targeted drug design .
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